Potassium ionophore II

Descripción general

Descripción

Potassium ionophore II is a chemical compound that facilitates the transport of potassium ions across lipid membranes. This compound is particularly significant in the field of analytical chemistry, where it is used in ion-selective electrodes to measure potassium ion concentrations with high specificity and sensitivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium ionophore II is typically synthesized through organic synthesis techniques involving the formation of a macrocyclic structure that can selectively bind potassium ions. The synthesis often involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the final ionophore structure .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale organic synthesis processes. These processes are optimized for yield and purity, often employing automated systems to control reaction conditions such as temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions: Potassium ionophore II primarily undergoes ion-exchange reactions. In these reactions, the ionophore binds to a potassium ion and transports it across a lipid membrane, releasing it on the other side in exchange for another ion .

Common Reagents and Conditions: The ion-exchange reactions involving this compound typically occur in aqueous solutions containing potassium ions. The presence of a lipid membrane or a polymer matrix is essential for the ionophore to function effectively .

Major Products: The primary product of these reactions is the complex formed between the potassium ion and the ionophore. This complex can be detected and measured using ion-selective electrodes .

Aplicaciones Científicas De Investigación

Scientific Research Applications

The applications of Potassium Ionophore II can be categorized into several key areas:

Analytical Chemistry

- Ion-Selective Electrodes : this compound is extensively used in the development of ion-selective electrodes (ISEs) for measuring potassium ion concentrations in various samples. These electrodes exhibit high specificity and sensitivity, making them valuable tools in both laboratory and clinical settings.

Biological Research

- Cellular Ion Transport Studies : The compound is employed in studies investigating cellular ion transport mechanisms and the regulation of membrane potentials. It helps elucidate how changes in potassium ion concentrations affect cellular functions such as signaling and metabolism.

- Apoptosis Induction : Research has shown that this compound can induce apoptosis in cancer cells by disrupting potassium homeostasis, leading to mitochondrial dysfunction and endoplasmic reticulum (ER) stress .

Medical Diagnostics

- Clinical Monitoring : In clinical diagnostics, this compound is utilized to monitor potassium levels in blood and other physiological fluids. Its role in assessing electrolyte imbalances is critical for managing conditions such as hyperkalemia or hypokalemia.

Environmental Monitoring

- Water Quality Analysis : The compound is applied in environmental monitoring to detect potassium ion concentrations in water samples, contributing to assessments of water quality and ecosystem health .

Case Study 1: Ion-Selective Electrodes

A study demonstrated the effectiveness of this compound in creating solvent polymeric membrane electrodes for potentiometric determination of potassium ions in serum samples. The electrodes exhibited a linear response within a specific concentration range, highlighting their applicability in clinical diagnostics .

Case Study 2: Induction of Apoptosis

Research conducted on helical polypeptide-based potassium ionophores indicated that these compounds, including this compound, can trigger ER stress-mediated apoptosis in cancer cells. This study provided insights into the mechanisms by which ionophores can selectively induce cell death in tumor models, showcasing their potential therapeutic applications .

Mecanismo De Acción

Potassium ionophore II functions by selectively binding to potassium ions and facilitating their transport across lipid membranes. The ionophore has a hydrophilic center that binds to the potassium ion and a hydrophobic exterior that interacts with the lipid membrane. This dual nature allows the ionophore to shuttle potassium ions across the membrane, disrupting the membrane potential and enabling the measurement of ion concentrations .

Comparación Con Compuestos Similares

Valinomycin: Another potassium ionophore known for its high selectivity for potassium ions.

Crown Ethers: These compounds also selectively bind to potassium ions and are used in ion-selective electrodes.

Rifamycin: Recently used as an ionophore in potassium-selective electrodes.

Uniqueness of Potassium Ionophore II: this compound is unique due to its high selectivity for potassium ions, relatively low cost, and effective performance in various analytical applications. Its ability to form stable complexes with potassium ions makes it a valuable tool in both research and industrial settings .

Actividad Biológica

Potassium ionophores, particularly Potassium Ionophore II (also known as valinomycin), are compounds that facilitate the transport of potassium ions (K) across biological membranes. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

This compound operates by forming a complex with potassium ions, allowing these ions to traverse lipid bilayers. The unique structure of valinomycin enables it to selectively bind K ions while excluding other cations like Na and Li due to size and charge considerations. This selectivity is crucial for its biological effects, which include:

- Disruption of Membrane Potential : By facilitating the movement of K ions across membranes, this compound dissipates the normal potassium gradient, leading to a loss of membrane potential. This can result in cellular depolarization and subsequent cell death .

- Induction of Apoptosis : The compound has been shown to induce apoptosis through mechanisms involving mitochondrial membrane depolarization, caspase activation, and endoplasmic reticulum (ER) stress. Specifically, it triggers ER stress-mediated pathways that lead to programmed cell death .

Biological Effects

The biological effects of this compound extend beyond simple ion transport. Research has demonstrated several key activities:

- Antimicrobial Activity : Valinomycin exhibits antibacterial properties against various pathogens by disrupting their ion homeostasis and inducing cell death .

- Cancer Cell Targeting : Studies indicate that potassium ionophores can selectively induce apoptosis in cancer cells by altering potassium homeostasis and activating stress response pathways. For instance, in tumor-bearing mouse models, valinomycin was shown to suppress tumor proliferation through ER stress mechanisms .

- Impact on Immune Cells : Valinomycin has been observed to inhibit lymphocyte proliferation, suggesting potential applications in modulating immune responses .

Study 1: Anticancer Activity

In a study examining the effects of helical polypeptide-based potassium ionophores on cancer cells, researchers found that these compounds induced significant ER stress leading to apoptosis. The study highlighted the potential for these ionophores in cancer therapy by demonstrating their ability to reduce intracellular potassium levels and activate apoptotic pathways in tumor cells .

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial effects of valinomycin against Mycobacterium species. The results indicated that valinomycin effectively inhibited bacterial growth by disrupting potassium homeostasis within the cells, showcasing its potential as an antibiotic agent .

Data Tables

| Biological Activity | Mechanism | Effect |

|---|---|---|

| Antimicrobial | Disruption of ion balance | Cell death in bacteria |

| Induction of apoptosis | ER stress activation | Cell death in cancer cells |

| Inhibition of lymphocyte proliferation | Membrane depolarization | Reduced immune response |

Propiedades

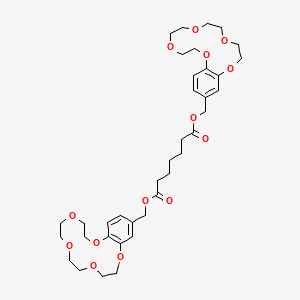

IUPAC Name |

bis(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-ylmethyl) heptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H52O14/c38-36(50-28-30-6-8-32-34(26-30)48-24-20-44-16-12-40-10-14-42-18-22-46-32)4-2-1-3-5-37(39)51-29-31-7-9-33-35(27-31)49-25-21-45-17-13-41-11-15-43-19-23-47-33/h6-9,26-27H,1-5,10-25,28-29H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZRCLYZVSXCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCOC2=C(C=C(C=C2)COC(=O)CCCCCC(=O)OCC3=CC4=C(C=C3)OCCOCCOCCOCCO4)OCCOCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404322 | |

| Record name | Potassium ionophore II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

720.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69271-98-3 | |

| Record name | Potassium ionophore II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium ionophore II | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that Potassium ionophore II, a commercially available long-chain hydrocarbon, may not be the ideal choice for developing efficient ISEs and synthetic ion transporters. Why is that the case, and how does this relate to the properties of this compound?

A1: [] The research indicates that while incorporating long-chain hydrocarbons like this compound into crown ethers can increase lipophilicity, a desirable trait for ISEs and ion transporters, it can also hinder the carrier's mobility. This reduced mobility can negatively impact the performance of these systems. The ideal scenario involves incorporating rigid and compact hydrocarbons like xanthene or cubane, which enhance lipophilicity without significantly compromising mobility.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.